molecular formula C7H9NO3 B043809 4-Hydroxy-2,3-dimethoxypyridine CAS No. 123631-83-4

4-Hydroxy-2,3-dimethoxypyridine

Cat. No.: B043809
CAS No.: 123631-83-4
M. Wt: 155.15 g/mol
InChI Key: SZIDKNSBVIZOLV-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethoxypyridine is a naturally occurring compound found in various plants, including the Chinese herb, Uncaria rhynchophylla. This compound has garnered attention due to its potential therapeutic and environmental applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Hydroxy-2,3-dimethoxypyridine are not well-studied. It is known that the compound has a boiling point of 358.4±37.0 °C and a density of 1.201±0.06 g/cm3 .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds, such as 4-Hydroxy-2-hexenal (4-HHE), can induce oxidative stress and inflammation in cells .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Similar compounds, such as 2,4-dimethoxypyridines, have been shown to inhibit autophagy, a cellular process that degrades and recycles cellular components .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds, such as 2-(Chloromethyl)-3,4-dimethoxypyridine, have been used in the preparation of pantoprazole sodium, an antiulcerative drug .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Similar compounds, such as 4-Hydroxy-2-quinolones, have been shown to have analgesic effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Similar compounds, such as trans-4-hydroxy-l-proline, are involved in the synthesis of isoprenoids .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Similar compounds, such as isopentenyl diphosphate isomerases, have been found in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dimethoxypyridine typically involves the cyclization of tricarbonyl compounds. One common method starts with 3-hydroxyl-2-methyl-4-pyrone as the starting material, followed by a series of reactions to obtain the desired product . The reaction conditions often involve the use of transition metal complexes and ketene transformations .

Industrial Production Methods

the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing yield and reducing reaction steps .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Hydroxy-2,3-dimethoxypyridine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.

    Medicine: Research has explored its potential therapeutic applications, including its use in treating neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar structure and have been studied for their pharmaceutical and biological activities.

    2,3-Dimethoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 4-position, which may affect its reactivity and applications.

Uniqueness

4-Hydroxy-2,3-dimethoxypyridine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and methoxy groups make it a versatile compound in various chemical reactions and research applications.

Properties

IUPAC Name

2,3-dimethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIDKNSBVIZOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445961
Record name 2,3-Dimethoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123631-83-4
Record name 2,3-Dimethoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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